molecular formula C15H17ClN2O2S B2464865 1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea CAS No. 2034345-52-1

1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Cat. No. B2464865
CAS RN: 2034345-52-1
M. Wt: 324.82
InChI Key: DJCGUMNIXOMWFE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea, also known as CCT018159, is a small molecule inhibitor. It is used in scientific research for its ability to inhibit the activity of a specific protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, making CCT018159 a valuable tool for studying this pathway in various biological systems.

Scientific Research Applications

Plant Growth Regulation

A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives related to the target compound, showing activity as plant growth regulators. These compounds demonstrate the potential agricultural applications of urea derivatives in enhancing crop yield and health (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Corrosion Inhibition

Research by M. Bahrami and Seyed Mohammad Ali Hosseini (2012) explored the corrosion inhibition effects of related compounds on mild steel in acidic solutions. This suggests the utility of such compounds in protecting industrial machinery and infrastructure from corrosive damage (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

Antibacterial and Antifungal Activity

K. Sujatha, Shilpa, and R. Gani (2019) synthesized and tested compounds for antibacterial and antifungal activities, highlighting the potential of such molecules in combating infectious diseases and in the development of new antimicrobial agents (K. Sujatha, Shilpa, & R. Gani, 2019).

Anti-Cancer Agents

A study by S. Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas with significant activities in inhibiting cancer cell proliferation by affecting translation initiation. This research opens avenues for the development of new anti-cancer therapies based on urea derivatives (S. Denoyelle et al., 2012).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10(19)14-6-5-13(21-14)7-8-17-15(20)18-12-4-2-3-11(16)9-12/h2-6,9-10,19H,7-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCGUMNIXOMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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